molecular formula C10H12N2O2 B6151569 N-(3-amino-4-methoxyphenyl)prop-2-enamide CAS No. 1153090-96-0

N-(3-amino-4-methoxyphenyl)prop-2-enamide

Cat. No.: B6151569
CAS No.: 1153090-96-0
M. Wt: 192.21 g/mol
InChI Key: SFHMNLJDIVRPIM-UHFFFAOYSA-N
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Description

N-(3-amino-4-methoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of an amide group attached to a phenyl ring substituted with an amino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methoxyphenyl)prop-2-enamide typically involves the reaction of 3-amino-4-methoxybenzaldehyde with an appropriate amide precursor. One common method is the condensation reaction between 3-amino-4-methoxybenzaldehyde and acrylamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-amino-4-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-amino-4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxyphenyl)prop-2-enamide: Lacks the amino group, which affects its reactivity and biological activity.

    N-(4-Methoxyphenyl)prop-2-enamide: The position of the methoxy group is different, leading to variations in chemical properties.

    N-(3-Amino-4-hydroxyphenyl)prop-2-enamide: The presence of a hydroxy group instead of a methoxy group alters its chemical behavior.

Uniqueness

N-(3-amino-4-methoxyphenyl)prop-2-enamide is unique due to the presence of both an amino group and a methoxy group on the phenyl ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.

Properties

CAS No.

1153090-96-0

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(3-amino-4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C10H12N2O2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h3-6H,1,11H2,2H3,(H,12,13)

InChI Key

SFHMNLJDIVRPIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C=C)N

Purity

95

Origin of Product

United States

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